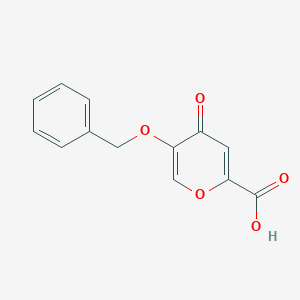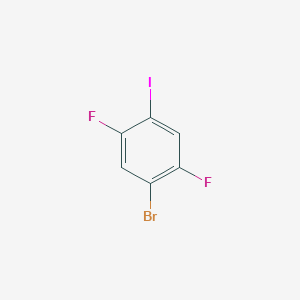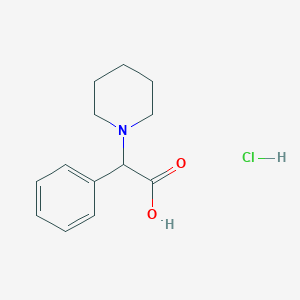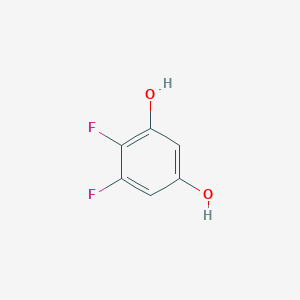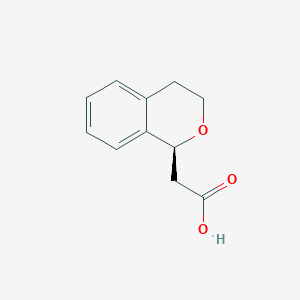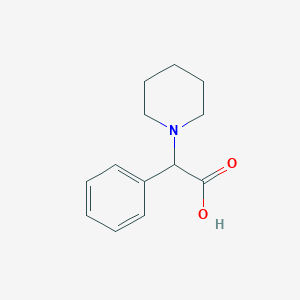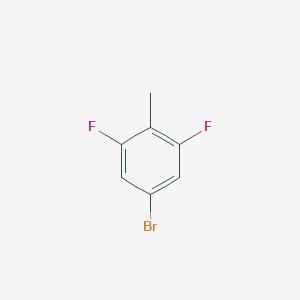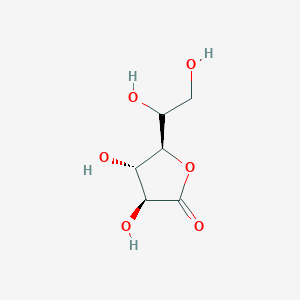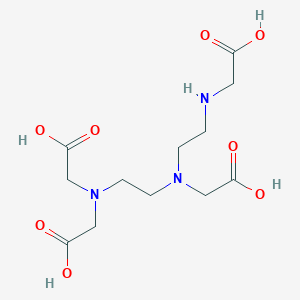
3-butyl-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-butyl-1H-indole is a chemical compound that is classified as an indole derivative. It is an important intermediate in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and natural products. This compound has received significant attention in the scientific community due to its diverse biological activities and potential therapeutic applications.
作用机制
The mechanism of action of 3-butyl-1H-indole is not fully understood. However, studies have suggested that this compound exerts its biological effects through various pathways, including the inhibition of cell proliferation, induction of apoptosis, and modulation of oxidative stress. Additionally, 3-butyl-1H-indole has been found to interact with various cellular targets, including enzymes, receptors, and ion channels.
Biochemical and Physiological Effects:
Studies have shown that 3-butyl-1H-indole has diverse biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, reduce inflammation, and protect against oxidative stress. Additionally, this compound has been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
The advantages of using 3-butyl-1H-indole in laboratory experiments include its diverse biological activities, ease of synthesis, and low toxicity. However, its limitations include its relatively low solubility in water and the need for further studies to fully elucidate its mechanism of action.
未来方向
Future research on 3-butyl-1H-indole could focus on its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further studies could investigate its potential as an anticancer agent and its interactions with cellular targets. Furthermore, the development of new synthetic methods for the production of this compound could facilitate its use in various applications.
合成方法
The synthesis of 3-butyl-1H-indole can be achieved through several methods, including the Fischer indole synthesis, the Bischler-Napieralski reaction, and the Pictet-Spengler reaction. Among these methods, the Fischer indole synthesis is the most commonly used and involves the condensation of a ketone with an amine in the presence of an acid catalyst.
科学研究应用
3-butyl-1H-indole has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, antiviral, and antibacterial activities. Studies have also shown that this compound has neuroprotective, anti-inflammatory, and antioxidant effects. Furthermore, 3-butyl-1H-indole has been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
属性
CAS 编号 |
17380-17-5 |
|---|---|
产品名称 |
3-butyl-1H-indole |
分子式 |
C12H15N |
分子量 |
173.25 g/mol |
IUPAC 名称 |
3-butyl-1H-indole |
InChI |
InChI=1S/C12H15N/c1-2-3-6-10-9-13-12-8-5-4-7-11(10)12/h4-5,7-9,13H,2-3,6H2,1H3 |
InChI 键 |
YSDBYSJVQSHFOE-UHFFFAOYSA-N |
SMILES |
CCCCC1=CNC2=CC=CC=C21 |
规范 SMILES |
CCCCC1=CNC2=CC=CC=C21 |
同义词 |
3-butyl-indole |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




